molecular formula C17H32O4 B1616407 diethyl n-decylmalonate CAS No. 5077-96-3

diethyl n-decylmalonate

Cat. No.: B1616407
CAS No.: 5077-96-3
M. Wt: 300.4 g/mol
InChI Key: PAMYCOKKVLYDHI-UHFFFAOYSA-N
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Description

Diethyl n-decylmalonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ethyl ester groups and a decyl group attached to the malonic acid backbone. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form this compound .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl n-decylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl n-decylmalonate is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, influencing its solubility and reactivity in various chemical environments .

Properties

CAS No.

5077-96-3

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

diethyl 2-decylpropanedioate

InChI

InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3

InChI Key

PAMYCOKKVLYDHI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Key on ui other cas no.

5077-96-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium (0.46 g) in 10 of anhydrous ethanol is added with 3.35 ml of diethyl malonate in 3 ml of ethanol and successively with a solution of decylbromide (4.15 ml) in 3 ml of ethanol. The reaction mixture is refluxed for 4 hours, then the precipitate is filtered off and the filtrate is concentrated to dryness. The residue is redissolved in a saturated aqueous solution of sodium hydrogensulfate and it is extracted with ethyl acetate. The organic extract is dried over sodium sulfate and the solvent is evaporated off. The resulting residue is used as such in the successive reaction.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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